4,5-Dimethyl-1H-indole-2-carbonyl chloride (CAS 79112-13-3) is a highly specialized, pre-activated acylating agent utilized primarily in medicinal chemistry and advanced materials synthesis. By providing the 4,5-dimethylindole core as a reactive acyl chloride, this compound enables direct, high-yielding amidation and esterification without the need for expensive peptide coupling reagents [1]. The 4,5-dimethyl substitution pattern imparts distinct lipophilic and steric properties, making it a critical precursor for synthesizing targeted kinase inhibitors, anticancer agents, and specialized heterocyclic libraries where precise spatial occupation and metabolic stability are required [2].
Substituting this compound with its free acid counterpart (4,5-dimethyl-1H-indole-2-carboxylic acid) introduces significant process inefficiencies, requiring stoichiometric amounts of coupling agents (e.g., HATU, EDC) that increase cost, generate difficult-to-remove byproducts, and lower overall yields, especially when reacting with hindered amines [1]. Furthermore, attempting to substitute with unsubstituted 1H-indole-2-carbonyl chloride fundamentally alters the downstream molecule's pharmacological profile; the lack of the 4,5-dimethyl groups reduces lipophilicity, alters the electron density of the indole core, and exposes the C4 and C5 positions to potential metabolic degradation, rendering the final product unsuitable for targeted drug discovery applications [2].
When synthesizing complex amides, utilizing the pre-activated 4,5-dimethyl-1H-indole-2-carbonyl chloride allows for direct reaction with amines in the presence of a simple base (e.g., triethylamine), typically achieving >90% yield within 1-2 hours. In contrast, using the free 4,5-dimethyl-1H-indole-2-carboxylic acid requires expensive coupling agents like HATU, often resulting in lower yields (75-85%) and longer reaction times (4-12 hours) due to the steric hindrance of the indole core [1].
| Evidence Dimension | Amidation Yield and Reaction Time |
| Target Compound Data | >90% yield, <2 hours (no coupling agents required) |
| Comparator Or Baseline | 4,5-dimethyl-1H-indole-2-carboxylic acid (75-85% yield, 4-12 hours with HATU) |
| Quantified Difference | 10-15% higher yield and significantly reduced reaction time without coupling reagent waste |
| Conditions | Standard room-temperature amidation with secondary amines |
Procuring the pre-activated acyl chloride significantly reduces synthesis time and reagent costs while simplifying downstream purification at scale.
The inclusion of the 4,5-dimethyl groups on the indole core provides a predictable and significant increase in lipophilicity compared to the unsubstituted analog. The two methyl groups contribute an estimated +1.0 to the calculated LogP (cLogP) of the resulting pharmacophore, which is critical for enhancing membrane permeability and optimizing binding affinity in hydrophobic target pockets, such as those found in estrogen receptor alpha (ER-α) inhibitors [1].
| Evidence Dimension | Calculated LogP (cLogP) Contribution |
| Target Compound Data | + ~1.0 cLogP contribution |
| Comparator Or Baseline | 1H-indole-2-carbonyl chloride (Baseline lipophilicity, +0 cLogP contribution) |
| Quantified Difference | An increase of approximately 1.0 log units in lipophilicity |
| Conditions | In silico cLogP calculation for resulting amide derivatives |
The specific 4,5-dimethyl substitution provides a predictable increase in lipophilicity, crucial for optimizing membrane permeability and hydrophobic target binding.
Unsubstituted indoles are notoriously susceptible to cytochrome P450-mediated oxidation, particularly at the electron-rich C4 and C5 positions. By procuring 4,5-dimethyl-1H-indole-2-carbonyl chloride, chemists effectively block these vulnerable sites with sterically demanding and oxidation-resistant methyl groups, significantly increasing the half-life and metabolic stability of the downstream active pharmaceutical ingredients (APIs) compared to those derived from 1H-indole-2-carbonyl chloride [1].
| Evidence Dimension | Metabolic Oxidation Liability at C4/C5 |
| Target Compound Data | C4 and C5 positions sterically blocked |
| Comparator Or Baseline | 1H-indole-2-carbonyl chloride (C4 and C5 positions open to oxidation) |
| Quantified Difference | Elimination of primary CYP450 oxidation sites on the indole core |
| Conditions | In vitro liver microsome stability assays for indole derivatives |
Blocking vulnerable positions on the indole ring improves the pharmacokinetic half-life of downstream APIs, reducing the failure rate in late-stage drug development.
Due to the enhanced lipophilicity and specific steric profile provided by the 4,5-dimethyl substitution, this compound is the ideal precursor for synthesizing kinase inhibitors and ER-alpha antagonists where occupying a specific hydrophobic pocket is critical for biological activity [1].
The pre-activated acyl chloride functionality allows for rapid, parallel amidation with diverse amine panels without the interference or purification bottlenecks associated with peptide coupling reagents, making it highly suitable for automated drug discovery workflows [2].
In projects where early lead compounds suffer from rapid clearance due to indole ring oxidation, substituting the core with this 4,5-dimethylated building block effectively shields the vulnerable C4 and C5 positions, improving overall pharmacokinetic profiles [3].